tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Overview
Description
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is a chemical compound with the molecular formula C22H38N4O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid typically involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with oxalic acid. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to maintain the required temperature and inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid involves its interaction with molecular targets such as enzymes. For instance, it has been reported to act as an inhibitor of the enzyme autotaxin, which is involved in various biological pathways . The compound binds to the active site of the enzyme, thereby inhibiting its activity and modulating the associated biological processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: The parent compound without the oxalate group.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A related spiro compound with a ketone group.
Uniqueness
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is unique due to its spiro structure and the presence of the oxalate group, which can influence its chemical reactivity and biological activity. The oxalate group may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Biological Activity
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid is a compound characterized by its spirocyclic structure, which includes two nitrogen atoms (diaza) in its framework. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in cell cycle regulation, and their dysregulation is often implicated in cancer.
- Molecular Formula : C_{12}H_{20}N_{2}O_{6}
- CAS Number : 1227382-01-5
- Appearance : White to light yellow solid
- Molecular Weight : 288.30 g/mol
Synthesis
The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid typically involves the following steps:
- Dissolve 6-toluenesulfonyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester in methanol.
- React the solution with magnesium chips to yield the oxalate form.
This method has been noted for producing high-purity products efficiently .
Preliminary studies have indicated that tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid exhibits significant biological activity as a potential CDK inhibitor. It is believed to modulate CDK pathways, thereby influencing cell proliferation and apoptosis—key processes in cancer progression. The compound's ability to bind effectively to CDK enzymes suggests it may inhibit their activity, which could lead to therapeutic applications in oncology .
Case Studies and Research Findings
-
Inhibition of CDK Activity :
- A study demonstrated that the compound binds to various CDK enzymes with differing affinities, suggesting specificity that could be exploited for targeted cancer therapies.
- Further research is ongoing to elucidate the binding affinities and specific interactions with different CDKs.
- Pharmacological Applications :
Comparative Analysis with Related Compounds
The biological activity of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid can be compared with other compounds exhibiting similar structural features:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate | 1187929-81-2 | 0.92 |
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate | 1359655-84-7 | 0.91 |
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 0.88 |
tert-Butyl azetidine-1-carboxylate | 147621-21-4 | 0.83 |
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique potential of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid in therapeutic contexts .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRAMVPOMDHTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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